molecular formula C18H21NO3S B386364 N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide CAS No. 690643-29-9

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide

Cat. No.: B386364
CAS No.: 690643-29-9
M. Wt: 331.4g/mol
InChI Key: CHZNMGRGZXHCHG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial properties. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tert-butylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted sulfonamides, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13(20)14-5-9-16(10-6-14)19-23(21,22)17-11-7-15(8-12-17)18(2,3)4/h5-12,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZNMGRGZXHCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332911
Record name N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690643-29-9
Record name N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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